4-氯代喹啉-3-羧酸甲酯

描述

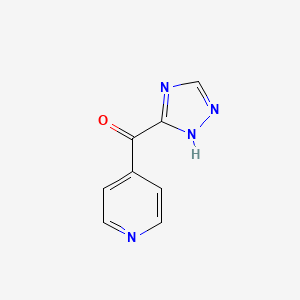

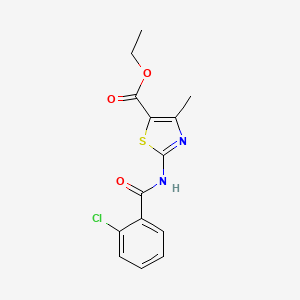

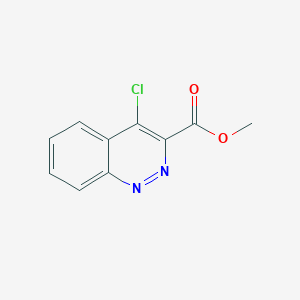

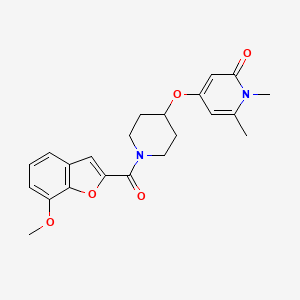

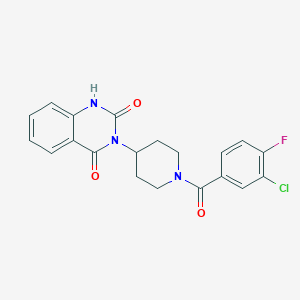

“Methyl 4-chlorocinnoline-3-carboxylate” is a chemical compound with the molecular formula C10H7ClN2O2 . It has a molecular weight of 222.63 . This compound is typically stored in an inert atmosphere at 2-8°C .

Synthesis Analysis

The synthesis of some novel methyl 3-aryl/alkyl-4-cinnolinecarboxylate has been achieved through a general Richter cyclization via diazotization strategy of commercially available 2-aryl/alkyl ethynyl aniline and methyl acetate . This method has been found to yield moderate to excellent results in one-pot procedures under mild reaction conditions .Molecular Structure Analysis

The molecular structure of “Methyl 4-chlorocinnoline-3-carboxylate” is represented by the formula C10H7ClN2O2 . The InChI code for this compound is 1S/C10H7ClN2O2/c1-15-10(14)9-8(11)6-4-2-3-5-7(6)12-13-9/h2-5H,1H3 .Physical and Chemical Properties Analysis

“Methyl 4-chlorocinnoline-3-carboxylate” is a powder that is stored in an inert atmosphere at 2-8°C . Its molecular weight is 222.63 .科学研究应用

化学合成和反应

4-氯代喹啉-3-羧酸甲酯用于各种化学合成过程和反应中。例如,Ames 和 Byrne (1976) 证明了其在制备 2,3-二氢-3-亚氨基-1H-吡唑并[4,3-c]喹啉中的用途,这些是重要的有机合成中间体 (Ames & Byrne, 1976)。Kovalenko 等人 (2020) 的另一项研究调查了类似化合物的甲基化,提供了对这些反应区域选择性的见解,这对组合库的设计至关重要 (Kovalenko et al., 2020)。

在药物开发中的潜力

一些研究探索了 4-氯代喹啉-3-羧酸甲酯衍生物在药物开发中的潜力。例如,Thevis 等人 (2008) 讨论了取代的异喹啉的气相反应,这些反应作为脯氨酰羟化酶抑制剂候选药物具有潜力 (Thevis et al., 2008)。Ahmad 等人 (2012) 发现某些衍生物表现出抗微生物和抗氧化特性,突出了它们在医学应用中的潜力 (Ahmad et al., 2012)。

光物理性质

Smeyanov 等人 (2017) 对由喹啉阳离子和羧酸阴离子构成的介晶双性离子进行了研究,这些离子由噻吩-乙炔间隔物隔开,揭示了有趣的光物理性质,表明在荧光光谱学和材料科学中的应用 (Smeyanov et al., 2017)。

分析应用

Suzuki 和 Nakashima (1964) 合成了各种氯代喹啉的 N-氧化物,这些氧化物在分析化学中可能很有用,特别是在研究反应机理和开发新的分析方法方面 (Suzuki & Nakashima, 1964)。

抗菌潜力

Balaji 等人 (2013) 使用 4-氯代喹啉-3-羧酸甲酯合成了 2-氯喹啉-4-嘧啶羧酸衍生物,并发现对各种细菌菌株具有中等抗菌活性,表明其在开发新型抗菌剂方面的潜力 (Balaji et al., 2013)。

安全和危害

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

It is known that many indole derivatives, which are structurally similar to methyl 4-chlorocinnoline-3-carboxylate, bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been shown to interact with their targets in a way that modulates the target’s function .

Biochemical Pathways

Indole derivatives, which are structurally similar to methyl 4-chlorocinnoline-3-carboxylate, have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have been shown to have various biological activities, suggesting that methyl 4-chlorocinnoline-3-carboxylate may have similar effects .

属性

IUPAC Name |

methyl 4-chlorocinnoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)9-8(11)6-4-2-3-5-7(6)12-13-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXSNEURQGNVGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine](/img/structure/B2562950.png)

![4-[(E)-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile](/img/structure/B2562957.png)